N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide
CAS No.:
Cat. No.: VC15702243
Molecular Formula: C19H13N3O5
Molecular Weight: 363.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13N3O5 |
|---|---|
| Molecular Weight | 363.3 g/mol |
| IUPAC Name | N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide |
| Standard InChI | InChI=1S/C19H13N3O5/c1-11-12(19-21-14-6-2-3-8-15(14)27-19)5-4-7-13(11)20-18(23)16-9-10-17(26-16)22(24)25/h2-10H,1H3,(H,20,23) |
| Standard InChI Key | AVEGQSNFTXEMKK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3 |
Introduction
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide is a complex organic compound featuring a benzoxazole moiety and a nitrofuran group. Its molecular formula is C19H13N3O5, with a molecular weight of approximately 363.3 g/mol. This compound is notable for its unique structural features and potential biological activities, including anticancer and antimicrobial properties.
Synthesis
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide involves multiple steps, often requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product identity.
Biological Activity
This compound exhibits promising biological activities, particularly in the fields of oncology and microbiology. It has shown anticancer properties against leukemia and melanoma cell lines, and antimicrobial activity potentially due to the generation of reactive oxygen species from the nitrofuran moiety. The compound's ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, highlights its potential as an antibacterial agent.
| Biological Activity | Description |
|---|---|
| Anticancer Properties | Effective against leukemia and melanoma cell lines |
| Antimicrobial Activity | Inhibits bacterial DNA replication by targeting DNA gyrase |
Comparison with Similar Compounds
Several compounds share structural similarities with N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide, each with unique features and biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-5-nitrofuran-2-carboxamide | C19H12ClN3O6 | Chlorine substituent | Anticancer activity |
| N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide | Not specified | Dimethyl substitutions on benzoxazole | Fluorescent probe potential |
| N-[3-(1,3-benzothiazol-2-yl)-4-methylphenyl]-5-nitrofuran-2-carboxamide | Not specified | Benzothiazole instead of benzoxazole | Antimicrobial properties |
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